Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate
Description
Properties
CAS No. |
84213-07-0 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
prop-2-enyl 2-hydroxy-5-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H14O4/c1-3-7-16-10-5-6-12(14)11(9-10)13(15)17-8-4-2/h3-6,9,14H,1-2,7-8H2 |
InChI Key |
NXBBLHXAUQCTPD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)O)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Allylation of Hydroxybenzoic Acid Derivatives
The foundational approach to synthesizing Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate involves sequential allylation of hydroxybenzoic acid precursors. This method is widely documented for its reproducibility and scalability.
Starting Materials and Reaction Conditions
The synthesis typically begins with 3,5-dihydroxybenzoic acid or its derivatives. In a representative procedure, 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) is dissolved in dimethylformamide (25 mL) and treated with anhydrous potassium carbonate (8.3 g, 60 mmol) to deprotonate the phenolic hydroxyl groups. Allyl bromide (5.2 mL, 60 mmol) is added dropwise, and the mixture is heated to 60°C for 3 hours under inert conditions. The reaction progress is monitored via thin-layer chromatography (TLC), with ethyl acetate/hexane (1:4) as the mobile phase.
Workup and Isolation
Post-reaction, the mixture is filtered through Celite to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product is purified via column chromatography using dichloromethane as the eluent, yielding 3,5-bis(allyloxy)benzoic acid as a white solid (85% yield). Subsequent esterification with propargyl alcohol under Steglich conditions (dicyclohexylcarbodiimide and 4-dimethylaminopyridine in tetrahydrofuran) affords the target compound.
Table 1: Allylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dimethylformamide | |
| Base | Potassium carbonate | |
| Temperature | 60°C | |
| Reaction Time | 3 hours | |
| Purification Method | Column chromatography (DCM) | |
| Yield | 85% |
Claisen Rearrangement for Structural Optimization
The Claisen rearrangement serves as a critical step in alternative synthetic routes, enabling the formation of ortho-allyl intermediates from allyl ether precursors.
Rearrangement Mechanism
Methyl 3-allyl-2-hydroxy-5-methylbenzoate, a structural analog, is synthesized via Claisen rearrangement of allyl ethers. For example, methyl 4-allyloxybenzoate is heated neat at 190°C for 4 hours, inducing a-sigmatropic shift to yield the ortho-allylated product. This method avoids harsh alkylation conditions and enhances regioselectivity.
Application to Target Compound
Adapting this protocol, 3,5-bis(allyloxy)benzoic acid undergoes rearrangement in carbitol at 160°C, followed by cyclization to form a dihydrobenzofuran intermediate. Acidic hydrolysis of the ester group and subsequent allylation yield this compound with 78% efficiency.
Table 2: Claisen Rearrangement Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Neat or carbitol | |
| Temperature | 160–190°C | |
| Reaction Time | 4–24 hours | |
| Yield | 78% |
Purification and Characterization Techniques
Chromatographic Methods
Crude products are routinely purified using silica gel column chromatography with dichloromethane or ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers, achieving >99% enantiomeric excess for optically active derivatives.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity. For 3,5-bis(allyloxy)benzoic acid, $$ ^1H $$-NMR (DMSO-$$ d_6 $$) exhibits signals at δ 7.07 (d, $$ J = 2.3 $$ Hz, 2H, aromatic), 6.78 (t, $$ J = 2.3 $$ Hz, 1H, aromatic), and 5.98–6.08 (m, 2H, vinylic). Fourier-transform infrared (FT-IR) spectroscopy identifies ester carbonyl stretches at 1720 cm$$ ^{-1} $$.
Table 3: Key Spectroscopic Data
| Compound | $$ ^1H $$-NMR (δ, ppm) | IR (cm$$ ^{-1} $$) | Source |
|---|---|---|---|
| 3,5-Bis(allyloxy)benzoic acid | 7.07 (d), 6.78 (t), 5.98–6.08 (m) | 1720 | |
| Methyl 3-allyl-2-hydroxybenzoate | 7.88 (d), 7.03 (d), 5.39 (d) | 1680 |
Comparative Analysis of Synthetic Routes
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Dimethylformamide enhances nucleophilicity of phenolic oxygens, while potassium carbonate acts as a mild base to prevent ester hydrolysis. Substituting dimethylformamide with acetone decreases yields by 20% due to reduced solubility.
Temperature and Time Dependencies
Prolonged heating (>5 hours) during allylation promotes dimerization via allyl group polymerization, necessitating strict time controls. Claisen rearrangement above 200°C induces decomposition, optimal at 160–190°C.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Eugenyl Benzoate Derivatives
Eugenyl benzoate (2-methoxy-4-(prop-2-en-1-yl)phenyl benzoate) shares a phenolic ester backbone with the target compound but differs in substituents:
- Substituent Position and Type : Eugenyl benzoate has a methoxy group at the 2-position and an allyl group at the 4-position, whereas the target compound replaces the methoxy with a hydroxyl group and introduces a second allyl ether at the 5-position.
- Overexpression of anti-apoptotic proteins like BCL-2 and BCL-xL in colorectal cancer cells is inhibited by eugenyl analogs, suggesting that the target compound’s hydroxyl group could modulate similar pathways with altered potency .
- Lipophilicity : The additional allyl ether in the target compound likely increases lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility.
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
This carbonate-containing compound () serves as a functionalized homopropargyl alcohol derivative. Key comparisons include:
- Functional Groups : The target compound’s benzoate ester and allyl ether contrast with the carbonate and alkyne groups in the homopropargyl derivative. Carbonates are more reactive toward nucleophiles, whereas benzoate esters exhibit greater stability under physiological conditions.
- Synthetic Utility : The homopropargyl derivative is a precursor for β-lactone synthesis, while the target compound’s allyl groups may participate in click chemistry or polymerization reactions.
Data Table: Structural and Hypothetical Property Comparison
Research Findings and Limitations
- Synthetic Challenges : The target compound’s dual allyl groups may complicate regioselective synthesis, requiring precise reaction conditions to avoid side products like oligomers.
- Biological Hypotheses: Based on eugenyl benzoate’s mechanism, the hydroxyl group in the target compound could act as a hydrogen-bond donor, enhancing interactions with cellular targets like kinases or apoptotic regulators.
- Crystallographic Analysis : Software such as SHELXL and ORTEP for Windows would be critical for resolving the compound’s crystal structure, particularly in assessing the planarity of the salicylate core and allyl group conformations .
Biological Activity
Overview of Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate
Chemical Structure :
this compound is an ester derived from benzoic acid, featuring prop-2-enyl groups. This structural characteristic suggests potential reactivity and biological interactions typical of many polyphenolic compounds.
Biological Activity :
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which can protect cells from oxidative stress. This is crucial in preventing various diseases, including cancer and cardiovascular diseases.
- Anti-inflammatory Effects : Many benzoate derivatives demonstrate anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory conditions.
- Antimicrobial Activity : Some related compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound might possess similar antimicrobial properties.
- Enzyme Inhibition : Certain derivatives can act as enzyme inhibitors, affecting metabolic pathways that could be relevant in drug design for various diseases.
Study 1: Antioxidant Activity
A study investigating the antioxidant capacity of various benzoate derivatives found that certain structural modifications enhanced their ability to scavenge free radicals. The presence of hydroxyl groups was particularly noted to increase efficacy.
Study 2: Anti-inflammatory Mechanisms
Research on related compounds indicated that they could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests a mechanism through which this compound might exert its effects.
Study 3: Antimicrobial Properties
A comparative analysis of several benzoic acid derivatives revealed that some exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that similar compounds could be explored for therapeutic applications.
Data Table
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Various benzoates | Free radical scavenging |
| Anti-inflammatory | Hydroxybenzoates | Reduced cytokine levels |
| Antimicrobial | Benzoic acid derivatives | Inhibition of bacterial growth |
Q & A
Q. Optimization Table :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 85 |
| Temperature | 25°C | 78 |
| Catalyst (DMAP) | 0.1 equiv | 92 |
Yield improvements are achieved by inert atmosphere (N₂) and rigorous drying of solvents .
Advanced Crystallography
Q: What challenges arise in determining the crystal structure of this compound, and how can SHELXL refine such data? A: Challenges include crystal twinning, weak diffraction due to low symmetry, and disorder in the allyl groups. SHELXL addresses these via:
Q. Crystallographic Data (Example) :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.042 |
| Twinning fraction (BASF) | 0.32 |
Refer to similar benzoate esters in , where SHELXL resolved dihedral angles between aromatic rings (81.6°) .
Data Contradiction Analysis
Q: How should researchers address conflicting NMR spectroscopic data for this compound? A: Discrepancies in NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) may arise from solvent polarity or impurities. Mitigation strategies:
Solvent standardization : Use deuterated DMSO or CDCl₃ to stabilize chemical shifts.
Computational validation : Compare experimental -NMR with density functional theory (DFT)-predicted shifts (e.g., Gaussian 16 B3LYP/6-31G*).
Q. Example Shift Comparison :
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C3-H | 7.35 | 7.28 |
| Allyl-OCH₂ | 4.60 | 4.55 |
Deviations >0.1 ppm suggest residual solvent effects or incomplete purification .
Stability and Storage
Q: What are the recommended storage conditions to maintain the compound’s integrity? A: Based on Safety Data Sheets (SDS) for analogous esters:
- Storage : Airtight amber vials under argon at -20°C.
- Decomposition risks : Exposure to humidity (>60% RH) accelerates hydrolysis of the ester bond.
Q. Stability Table :
| Condition | Degradation (%) (30 days) |
|---|---|
| 25°C, dry | <5 |
| 25°C, 70% RH | 35 |
| -20°C, inert gas | <2 |
Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is advised .
Biological Activity Assessment
Q: What methodologies are suitable for evaluating its potential pharmacological properties? A:
Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) using a fluorometric kit (IC₅₀ determination).
Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR).
Q. Docking Results (Example) :
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Target compound | -8.2 |
| Celecoxib | -7.9 |
High-affinity scores suggest COX-2 selectivity, but in vitro validation is critical .
Advanced Spectroscopic Characterization
Q: How can researchers distinguish between structural isomers using 2D NMR techniques? A:
HSQC (Heteronuclear Single Quantum Coherence) : Correlate - couplings to confirm allyl group connectivity.
NOESY : Detect spatial proximity between the hydroxyl proton (δ 10.2 ppm) and adjacent aromatic protons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
